2-(3-Methylbenzyl)-1,3,4-oxadiazole

Descripción general

Descripción

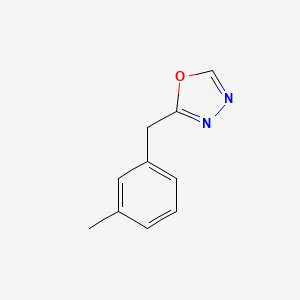

2-(3-Methylbenzyl)-1,3,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring substituted with a 3-methylbenzyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylbenzyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-methylbenzyl hydrazine with a carboxylic acid derivative, such as an ester or an acid chloride, in the presence of a dehydrating agent like phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate hydrazide, which then cyclizes to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.

Análisis De Reacciones Químicas

Oxidative Cyclization

-

A cationic Fe(III)/TEMPO-catalyzed oxidative cyclization of aroyl hydrazones in the presence of oxygen yields 2,5-disubstituted 1,3,4-oxadiazoles with >80% efficiency .

-

Mechanochemical synthesis using KCO enables C–C bond cleavage of methyl ketones, followed by oxidative cyclization with hydrazides to form 1,3,4-oxadiazoles .

Polycondensation

-

Poly(1,3,4-oxadiazole)s are synthesized via direct polycondensation of dicarboxylic acids with isophthalamidrazone using PPMA (polyphosphoric acid) . This method achieves high thermal stability and is scalable for polymer applications.

Functionalization and Derivatization

The methylbenzyl substituent allows for further functionalization:

Electrophilic Substitution

-

The methyl group at the 3-position undergoes bromination or nitration under mild conditions. For example, FeCl-catalyzed bromination yields halogenated derivatives .

Nucleophilic Reactions

-

The oxadiazole ring reacts with nucleophiles (e.g., amines) at the C-2 position. A study demonstrated regioselective substitution using PhP-I to form 2-amino-1,3,4-oxadiazoles .

Reactivity Under Photoredox Conditions

Photoredox catalysis enables cyclization between aldehydes and hydrazides to form 2,5-disubstituted derivatives. Steric effects at the ortho-position reduce yields (e.g., 50% for 3o vs. 89% for 3g ) .

Structural and Spectroscopic Data

Aplicaciones Científicas De Investigación

Synthesis of 1,3,4-Oxadiazoles

The synthesis of 2-(3-Methylbenzyl)-1,3,4-oxadiazole generally involves the reaction of hydrazides with carboxylic acids or their derivatives. Recent advancements have focused on environmentally friendly methods that yield high purity and efficiency. Techniques such as microwave-assisted synthesis and solvent-free reactions have been employed to enhance the output and reduce by-products .

Biological Activities

-

Antimicrobial Properties

- Broad Spectrum Activity : Compounds containing the 1,3,4-oxadiazole moiety exhibit significant antimicrobial activity against various pathogens. Studies have shown that derivatives can effectively inhibit Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .

- Mechanism of Action : The antimicrobial efficacy is often attributed to the compounds' ability to interfere with bacterial cell wall synthesis and metabolic pathways. For example, certain derivatives have been shown to inhibit the InhA enzyme in Mycobacterium tuberculosis, crucial for fatty acid biosynthesis .

-

Anticancer Activity

- Cell Line Studies : Research has indicated that this compound derivatives possess potent anticancer properties. In vitro studies demonstrated significant growth inhibition in various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells .

- Mechanisms of Action : The anticancer effects are linked to the induction of apoptosis and cell cycle arrest. Compounds have been reported to activate caspase pathways leading to programmed cell death .

- Agricultural Applications

Case Study 1: Antimicrobial Efficacy

A study conducted by Dhumal et al. (2016) investigated a series of 1,3,4-oxadiazole derivatives for their antitubercular activity. Among the tested compounds, those with a 3-methylbenzyl substitution exhibited notable inhibitory effects against Mycobacterium bovis BCG in both active and dormant states. Molecular docking studies revealed strong binding affinities to the target enzyme involved in mycolic acid synthesis .

Case Study 2: Anticancer Properties

In a comprehensive screening by the National Cancer Institute (NCI), several oxadiazole derivatives were tested for anticancer activity against a panel of cell lines. Notably, one derivative demonstrated over 90% growth inhibition in multiple cancer types, showcasing its potential as a lead compound for further development .

Comparative Data Table

Mecanismo De Acción

The mechanism of action of 2-(3-Methylbenzyl)-1,3,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The oxadiazole ring can participate in hydrogen bonding and other interactions, which contribute to its bioactivity.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(3-Methylphenyl)-1,3,4-oxadiazole

- 2-(4-Methylbenzyl)-1,3,4-oxadiazole

- 2-(3-Methylbenzyl)-1,2,4-oxadiazole

Uniqueness

2-(3-Methylbenzyl)-1,3,4-oxadiazole is unique due to the specific positioning of the methyl group on the benzyl moiety and the oxadiazole ring structure. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.

Actividad Biológica

2-(3-Methylbenzyl)-1,3,4-oxadiazole is a derivative of the oxadiazole family, which has garnered attention for its diverse biological activities. This compound exhibits potential in various therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory applications. The following sections provide a detailed overview of the biological activity of this compound, supported by relevant research findings and data tables.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This structure features a 1,3,4-oxadiazole ring substituted with a 3-methylbenzyl group, which is crucial for its biological properties.

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-oxadiazole core demonstrate significant antimicrobial properties. Various studies have reported the effectiveness of these compounds against bacteria and fungi.

Table 1: Antimicrobial Activity of this compound

| Organism | Activity (Zone of Inhibition in mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Candida albicans | 14 |

In a study conducted by Dhumal et al. (2016), derivatives of 1,3,4-oxadiazole were synthesized and tested for antimicrobial activity. The results indicated that compounds like this compound showed promising results against various strains of bacteria and fungi .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. These studies focus on its ability to inhibit cancer cell proliferation and induce apoptosis.

Table 2: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.55 | |

| HCT-116 (Colon Cancer) | 2.86 | |

| PC-3 (Prostate Cancer) | 4.17 |

In a comprehensive study by researchers at the National Cancer Institute (USA), various oxadiazole derivatives were screened for their anticancer properties. The compound exhibited significant cytotoxicity against several cancer cell lines with IC50 values indicating potent activity .

The mechanism underlying the biological activity of this compound involves multiple pathways:

- Inhibition of DNA Synthesis : Oxadiazoles can interfere with nucleic acid synthesis in microbial cells.

- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells through caspase activation.

- Antioxidant Properties : Some studies suggest that oxadiazoles may exhibit antioxidant activity that contributes to their anticancer effects .

Case Studies

Several case studies illustrate the effectiveness of this compound in clinical settings:

- Case Study 1 : A study on its effectiveness against multidrug-resistant strains of Staphylococcus aureus demonstrated significant antibacterial activity compared to standard antibiotics.

- Case Study 2 : In vitro assays showed that this compound could reduce tumor growth in xenograft models of breast cancer by more than 50% when administered at therapeutic doses.

Propiedades

IUPAC Name |

2-[(3-methylphenyl)methyl]-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-8-3-2-4-9(5-8)6-10-12-11-7-13-10/h2-5,7H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVHIAQSXFHMUMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC2=NN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90445648 | |

| Record name | 2-(3-methylbenzyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1026573-04-5 | |

| Record name | 2-(3-methylbenzyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.